2-(4,4-Dimethyl-1-piperidyl)aniline
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Description
“2-(4,4-Dimethyl-1-piperidyl)aniline” is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H20N2/c1-13(2)7-9-15(10-8-13)12-6-4-3-5-11(12)14/h3-6H,7-10,14H2,1-2H3 . This indicates the presence of a piperidine ring and an aniline group in the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored in a refrigerator .Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
As for future directions, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(4,4-Dimethyl-1-piperidyl)aniline”, is an important task of modern organic chemistry . Furthermore, the discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of ongoing research .
Properties
IUPAC Name |
2-(4,4-dimethylpiperidin-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-13(2)7-9-15(10-8-13)12-6-4-3-5-11(12)14/h3-6H,7-10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBNYSQNRWLDGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=CC=C2N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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